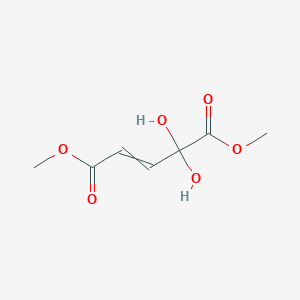![molecular formula C18H22O B14257085 Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis- CAS No. 225918-86-5](/img/structure/B14257085.png)
Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- is an organic compound with the molecular formula C16H18O2 It is a derivative of benzene, where the benzene rings are connected through an oxygen bridge and a 2-methyl-2,1-ethanediyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- typically involves the reaction of benzene derivatives with appropriate reagents to form the desired compound. One common method involves the reaction of benzyl chloride with sodium methoxide to form benzyl methyl ether, which is then reacted with another benzyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperatures, and pressures to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings .
Applications De Recherche Scientifique
Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- involves its interaction with various molecular targets and pathways. The oxygen bridge and 2-methyl-2,1-ethanediyl group play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with an ethane bridge instead of a 2-methyl-2,1-ethanediyl group.
Benzene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Contains an additional oxygen atom in the bridge, leading to different reactivity and applications.
Uniqueness
Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
225918-86-5 |
|---|---|
Formule moléculaire |
C18H22O |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
2-(1-phenylpropan-2-yloxy)propylbenzene |
InChI |
InChI=1S/C18H22O/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
Clé InChI |
FGUDRXSZYYKTCS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)OC(C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


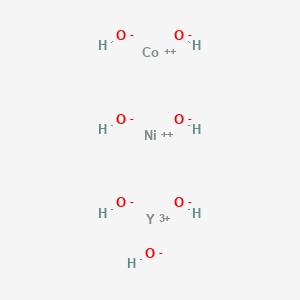

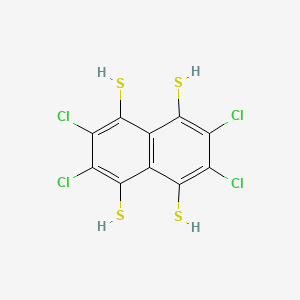

![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
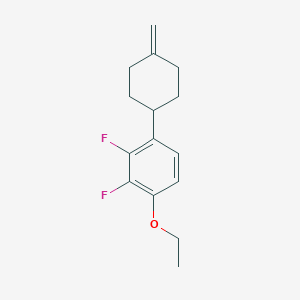

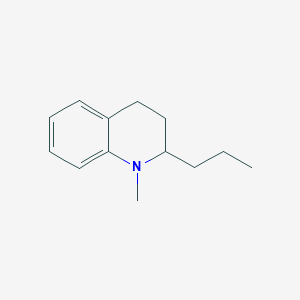

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)


